![molecular formula C16H20ClF3N4O2 B2518973 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone CAS No. 338979-16-1](/img/structure/B2518973.png)
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone is a complex organic compound that features a diverse set of functional groups. The compound's structure includes pyridine, piperazine, and morpholine rings, making it a versatile candidate for various chemical reactions and applications. The presence of a trifluoromethyl group further amplifies its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone typically involves multiple steps:
Formation of 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid: : This is generally achieved through the chlorination of 5-(trifluoromethyl)-2-pyridinecarboxylic acid.
Conversion to Piperazine Derivative: : Reacting the pyridine derivative with piperazine results in the formation of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.
Morpholino-Ethanone Addition: : Finally, coupling the piperazine derivative with 2-morpholinoethanone under appropriate conditions completes the synthesis.
Industrial Production Methods
Industrial synthesis might employ continuous flow reactors to optimize yields and reaction times. Advanced purification techniques such as chromatography and crystallization ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone undergoes several types of reactions:
Oxidation: : The compound can undergo oxidative transformations, often facilitated by agents like potassium permanganate.
Reduction: : Conditions involving hydrogenation or the use of reducing agents such as lithium aluminum hydride can lead to the reduction of specific functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Carboxylic acids, N-oxides.
Reduction: : Amines, hydroxyl derivatives.
Substitution: : Various substituted derivatives depending on the reactants.
Scientific Research Applications
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone finds extensive applications in diverse fields:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Investigated for its potential role as a ligand in receptor studies.
Medicine: : Explored for potential therapeutic applications, including as an inhibitor of certain biological pathways.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone often involves interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound's binding affinity and stability in biological systems. It might modulate the activity of enzymes or receptors by fitting into active sites and altering their conformation or activity.
Comparison with Similar Compounds
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone is unique due to its combination of a trifluoromethyl-pyridinyl moiety with piperazine and morpholine rings.
Similar Compounds
1-{4-[3-Chloro-2-pyridinyl]piperazino}-2-morpholino-1-ethanone: : Lacks the trifluoromethyl group, thus differing in reactivity and biological activity.
1-{4-[3-Trifluoromethyl-2-pyridinyl]piperazino}-2-morpholino-1-ethanone: : Similar structure but without the chloro group, affecting its chemical behavior.
This exploration into this compound reveals its intricate chemical nature and diverse applications, showcasing its significance in both research and industry.
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N4O2/c17-13-9-12(16(18,19)20)10-21-15(13)24-3-1-23(2-4-24)14(25)11-22-5-7-26-8-6-22/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAYUPOYSRETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
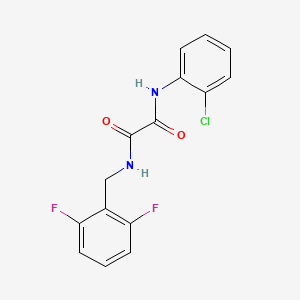

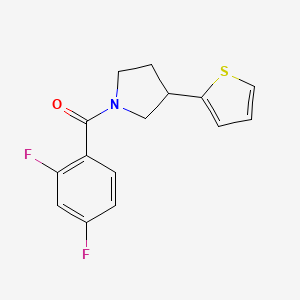


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)
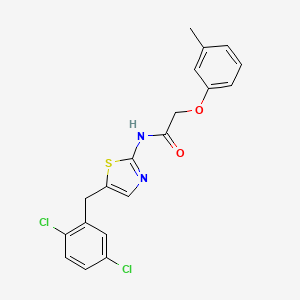
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
![3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2518904.png)
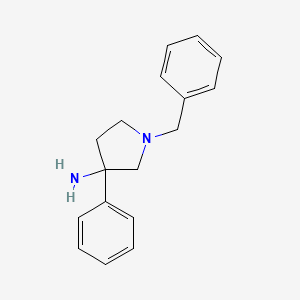
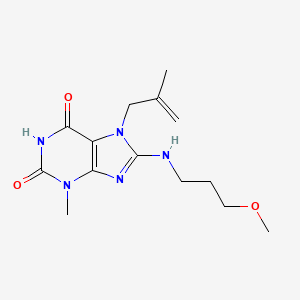
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2518909.png)

